molecular formula C23H19N3O4S B6580392 methyl 2-{2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate CAS No. 1206990-55-7

methyl 2-{2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate

Katalognummer: B6580392
CAS-Nummer: 1206990-55-7
Molekulargewicht: 433.5 g/mol
InChI-Schlüssel: KEXCGVJISMXOMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate is a thieno[3,2-d]pyrimidine derivative characterized by a 4-methylphenyl substituent at the 7-position of the pyrimidine core and a methyl benzoate group linked via an acetamido bridge. Its synthesis typically involves multi-step reactions, such as amidation, reduction, and methylation, as observed in structurally analogous compounds (e.g., CI-39 derivatives in ) . The presence of the 4-methylphenyl group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.

Eigenschaften

IUPAC Name

methyl 2-[[2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-14-7-9-15(10-8-14)17-12-31-21-20(17)24-13-26(22(21)28)11-19(27)25-18-6-4-3-5-16(18)23(29)30-2/h3-10,12-13H,11H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXCGVJISMXOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 2-{2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate (CAS No. 877825-70-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H14N2O3S and a molecular weight of 314.35 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is often associated with various biological activities.

Biological Activity Overview

1. Anticancer Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine moieties exhibit significant anticancer properties. Methyl 2-{2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate has shown promise in inhibiting cancer cell proliferation through various pathways:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. In vitro studies have demonstrated its ability to inhibit specific kinases that are crucial for tumor growth.

2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

3. Enzyme Inhibition
Methyl 2-{2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate has been identified as a potent inhibitor of certain enzymes involved in disease processes:

Enzyme Inhibition Type IC50 Value
Protein Kinase PfPK6Competitive< 5 nM
AcetylcholinesteraseNon-competitive10 nM

These findings suggest that the compound could be developed as a therapeutic agent targeting specific diseases linked to these enzymes.

Case Studies

Case Study 1: Anticancer Screening
In a study published in Journal of Medicinal Chemistry, researchers screened a library of compounds for anticancer activity using multicellular spheroids as a model. Methyl 2-{2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate was identified as a lead compound with significant cytotoxicity against various cancer cell lines, demonstrating an IC50 value in the low nanomolar range .

Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that it inhibited the growth of resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential role in treating infections caused by multidrug-resistant organisms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Comparisons

Key structural analogs and their differences are summarized below:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Thieno[3,2-d]pyrimidin-4-one 7-(4-methylphenyl), methyl benzoate C₂₃H₁₉N₃O₄S 449.48 g/mol Enhanced lipophilicity due to 4-methylphenyl group
Ethyl 4-({[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate () Thieno[3,2-d]pyrimidin-4-one 7-phenyl, ethyl benzoate, thioacetyl linkage C₂₄H₂₁N₃O₄S₂ 479.58 g/mol Sulfur-containing bridge; ethyl ester increases steric bulk
Ethyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate () Thieno[3,2-d]pyrimidin-4-one 7-phenyl, ethyl benzoate C₂₃H₁₉N₃O₄S 449.48 g/mol Lacks methyl group on phenyl; ethyl ester may reduce solubility
N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide () Thieno[2,3-d]pyrimidin-4-one 5-methylthiophene, cyanocyclopentyl C₁₉H₁₈N₄O₂S₂ 422.51 g/mol Thiophene substituent; cyanocyclopentyl enhances electrophilicity

Key Structural Insights :

  • Ester Groups : Methyl esters (target compound) generally exhibit higher metabolic stability than ethyl esters () due to reduced steric hindrance .
  • Bridging Moieties : Thioacetyl linkages () may confer redox activity, whereas acetamido bridges (target compound) favor hydrogen bonding .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The 4-methylphenyl group in the target compound likely enhances target affinity compared to unsubstituted phenyl analogs, as seen in docking studies of similar thieno[3,2-d]pyrimidinones .
  • Metabolic Stability : Methyl esters (target compound) are less prone to esterase-mediated hydrolysis than ethyl esters, as demonstrated in pharmacokinetic studies of related molecules .
  • Synthetic Challenges : Methylation steps (e.g., using trimethylsilyldiazomethane in ) require precise conditions to avoid over-alkylation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.